2-Chloro-6-nitroterephthalic acid
Description
2-Chloro-6-nitroterephthalic acid (systematic name: 2-chloro-6-nitrobenzene-1,4-dicarboxylic acid) is a substituted terephthalic acid derivative featuring chloro and nitro functional groups at the 2- and 6-positions of the benzene ring. These derivatives are often used in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which influence reactivity and stability.
Properties
Molecular Formula |
C8H4ClNO6 |
|---|---|
Molecular Weight |
245.57 g/mol |
IUPAC Name |
2-chloro-6-nitroterephthalic acid |
InChI |
InChI=1S/C8H4ClNO6/c9-4-1-3(7(11)12)2-5(10(15)16)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
WUYHZZUZCYAJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitro-terephthalic acid can be synthesized through the nitration of 2-chloro-terephthalic acid. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of 2-chloro-6-nitro-terephthalic acid follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale nitration reactors and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitro-terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2-Chloro-6-nitro-terephthalic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-nitro-terephthalic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Functional Group Positioning and Reactivity
The position of substituents critically impacts chemical behavior. For example:
- 2-Chloro-6-nitrobenzoic acid (CAS 5344-49-0) has a single carboxylic acid group, whereas 2-chloro-6-nitroterephthalic acid features two carboxylic acid groups at the 1- and 4-positions. This difference enhances the latter’s capacity for coordination chemistry and polymer synthesis .
- 2-Chloroterephthalic acid lacks the nitro group but shares the chloro substituent.
Physical and Chemical Properties
Key properties of related compounds are summarized below:
Notes:
- The nitro group in this compound likely reduces solubility in polar solvents compared to 2-chloroterephthalic acid, similar to trends observed in nitrobenzene derivatives .
- The dual carboxylic acid groups in terephthalic acid derivatives enhance thermal stability, as seen in 2-chloroterephthalic acid’s high boiling point (400.5°C) .
Critical Data Gaps :
- No direct studies on this compound’s crystallography or spectroscopic data are available in the provided evidence. SHELX-based refinement (e.g., SHELXL for small-molecule crystallography) is recommended for future structural analysis .
- Environmental fate and chronic toxicity data for nitro-substituted terephthalic acids remain unaddressed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
